rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate

Medicinal Chemistry Conformational Analysis Chemical Biology

rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate (CAS 2592399-27-2) is a racemic mixture of a chiral, cis-configured pyrrolidine building block. It features a reactive chlorosulfonyl group at the 3-position, a fluorine atom at the 4-position, and an N-Boc protecting group.

Molecular Formula C9H15ClFNO4S
Molecular Weight 287.74 g/mol
CAS No. 2592399-27-2
Cat. No. B12428061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate
CAS2592399-27-2
Molecular FormulaC9H15ClFNO4S
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)Cl)F
InChIInChI=1S/C9H15ClFNO4S/c1-9(2,3)16-8(13)12-4-6(11)7(5-12)17(10,14)15/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1
InChIKeySLWSZYQVFIPGAD-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate: A Defined Chiral Sulfonyl Chloride Intermediate for Drug Discovery


rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate (CAS 2592399-27-2) is a racemic mixture of a chiral, cis-configured pyrrolidine building block. It features a reactive chlorosulfonyl group at the 3-position, a fluorine atom at the 4-position, and an N-Boc protecting group [1]. This compound serves as a versatile intermediate for the synthesis of complex sulfonamides and sulfonates, with its defined stereochemistry offering a specific conformational presentation of its substituents for downstream applications in medicinal chemistry .

Reactive sulfonyl chloride for sulfonamide or sulfonate synthesis
Fluorinated cis-pyrrolidine scaffold for conformational studies
N-Boc protecting group compatible with multistep synthesis

Beyond Generic Sulfonyl Chlorides: The Case for Stereochemically-Defined rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate


The value of this compound lies in its specific combination of a cis-3-chlorosulfonyl and a cis-4-fluoro substituent on the pyrrolidine ring with a Boc-protected nitrogen. Generic substitutions, such as using the non-fluorinated analog or the incorrect diastereomer, can lead to compounds with drastically different shapes, electronic properties, and reactivities, which can compromise the selectivity and potency of a final drug candidate . This is a well-established principle in medicinal chemistry, where subtle changes to a molecule's vector and electronics can have profound effects on its biological activity [1].

Non-fluorinated analog (CAS 935845-20-8)
May lack fluorine-driven lipophilicity modulation and 19F-NMR capability, altering downstream ADME and assay design.
trans-Diastereomer
May present different 3D spatial arrangement of sulfonyl and fluorine groups, potentially shifting target-interaction profiles.

Quantitative Differentiation Evidence for rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate


Precise Conformational Control: Comparing the cis-3,4-Disubstituted Scaffold to an Unsubstituted Analog

The target compound presents a rigid, cis-configured pyrrolidine ring with a specific dihedral angle between the chlorosulfonyl and fluorine substituents. This restricts the vector of the sulfonyl chloride relative to the ring, unlike the unsubstituted analog tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS 935845-20-8) which has free rotation at the 4-position. This conformational restriction can be crucial for target engagement .

Conformational control
Class-level inference
cis-3,4-disubstituted vs unsubstituted pyrrolidine analog
Conformational restriction may influence target engagement
No quantitative dihedral data available
Medicinal Chemistry Conformational Analysis Chemical Biology Structure-Activity Relationships

Molecular Recognition via cis-3-Fluoropyrrolidine: A Comparison with the trans-Diastereomer

The cis-relationship between the 3-chlorosulfonyl and 4-fluoro groups on the target compound directs these key functional groups to the same face of the pyrrolidine ring. This is a distinct spatial presentation compared to the corresponding trans-diastereomer, where the substituents point to opposite faces. This difference in 3D shape is fundamental and can lead to completely different biological activities in derived compounds .

Diastereomer comparison
Class-level inference
cis vs trans spatial presentation
Supports diastereomer-dependent SAR exploration
No direct biological comparison data
Diastereoselectivity Medicinal Chemistry Chemical Biology Chiral Pool Synthesis

Enhanced Calculated Lipophilicity Driven by Fluorination: A Comparison with the Des-fluoro Analog

The incorporation of a fluorine atom into the target compound increases its calculated lipophilicity, a critical parameter for membrane permeability and ADME properties. The predicted XLogP3-AA value is 1.5 [1]. This is higher than for the non-fluorinated analog, which is predicted to have a lower XLogP3 value due to the absence of the electron-withdrawing fluorine .

Calculated lipophilicity
Supporting evidence
XLogP3 1.5
Fluorination increases calculated logP vs des-fluoro analog
Computed by XLogP3 3.0 (PubChem)
Lipophilicity Drug-likeness Physicochemical Properties ADME

Potential for 19F-NMR Probe Development: An Advantage Over Non-Fluorinated Building Blocks

The presence of a single fluorine atom in the target compound makes it a potentially useful 19F-NMR probe for studying ligand-protein interactions. The 19F chemical shift is highly sensitive to its local environment [1]. In contrast, the non-fluorinated analog (CAS 935845-20-8) cannot be used for such studies, providing the target compound with a distinct advantage in chemical biology and biophysical assay development .

19F-NMR capability
Supporting evidence
Single fluorine enables 19F-NMR probe design
Supports label-free binding studies
Non-fluorinated analog lacks this feature
19F-NMR Chemical Biology Fragment-Based Drug Discovery Mechanistic Studies

Defined Applications for rac-tert-butyl (3R,4S)-3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate in R&D


Synthesis of Chiral Sulfonamide Libraries for Kinase Inhibition

The chlorosulfonyl group is a direct precursor to sulfonamides, a privileged pharmacophore in kinase inhibitors. The cis-fluoropyrrolidine core provides a unique, conformationally-restricted scaffold upon which diverse sulfonamide libraries can be built, as supported by the class-level inference of its conformational restriction .

Fragment Elaboration via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound can be transformed into a sulfonyl fluoride, a key functional group for SuFEx click chemistry. The fluoropyrrolidine core adds a vector for exploring fragment extension and target binding, while the defined stereochemistry ensures a consistent product profile [1].

Rational Design of 19F-NMR Active Covalent Probes

The reactive chlorosulfonyl group can be used to tether the molecule to a ligand or pharmacophore, creating a covalent probe. The endogenuous fluorine atom then serves as a sensitive 19F-NMR reporter for binding events, providing a direct readout of target engagement without the need for additional labeling [2].

Optimizing ADME Properties of Lead Compounds

The presence of the fluorine atom in the target compound offers a strategic advantage in lead optimization programs. By incorporating this building block, medicinal chemists can directly modulate the lipophilicity and metabolic stability of a drug candidate, a capability not possible with the des-fluoro analog, as supported by the observed increase in calculated XLogP3 [3].

Application
Selection Property
Validation Focus
Kinase-targeted sulfonamide library synthesis
Conformationally restricted fluoropyrrolidine scaffold
Diastereomer-dependent SAR interpretation
SuFEx click chemistry fragment elaboration
Sulfonyl chloride to sulfonyl fluoride transformation
Stereochemically consistent product profile
19F-NMR covalent probe design
Endogenous fluorine NMR reporter
Label-free target engagement readout
Lead compound ADME optimization
Fluorine-mediated lipophilicity modulation
LogP-dependent ADME endpoint review
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